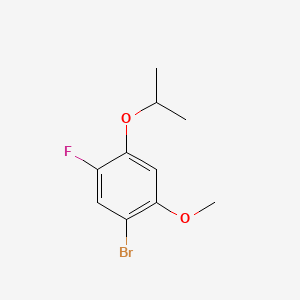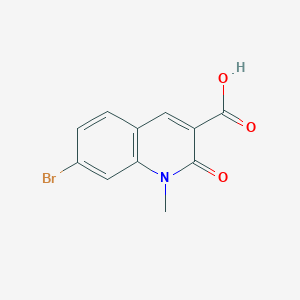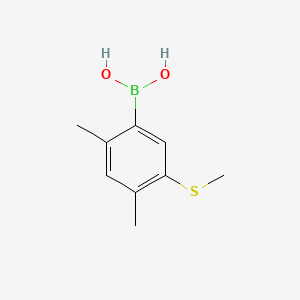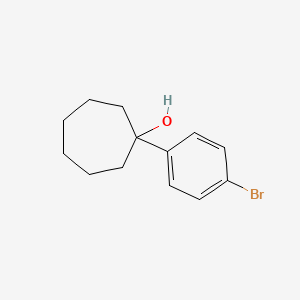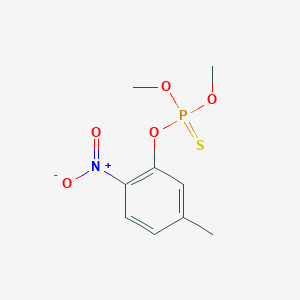![molecular formula C17H11N B14756686 Naphtho[1,2-g]quinoline CAS No. 224-89-5](/img/structure/B14756686.png)
Naphtho[1,2-g]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphtho[1,2-g]quinoline is a heterocyclic aromatic compound characterized by a fused ring structure that includes both naphthalene and quinoline units. This compound is part of a broader class of quinoline derivatives, which are known for their diverse chemical properties and wide range of applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Naphtho[1,2-g]quinoline can be synthesized through various methods, including multicomponent reactions and metal-free domino one-pot protocols. One efficient method involves the reaction of an aromatic aldehyde, anthracen-2-amine, and acetone or an acetophenone in tetrahydrofuran (THF) catalyzed by iodine . This method is known for its mild conditions, good to high yields, and operational simplicity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of multicomponent reactions and green chemistry approaches can be applied. These methods aim to increase atom economy and reduce the use of harmful chemicals and solvents .
Analyse Chemischer Reaktionen
Types of Reactions: Naphtho[1,2-g]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the compound’s aromatic structure and the presence of reactive sites.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include iodine, aromatic aldehydes, and anthracen-2-amine. The reactions are typically carried out in solvents like THF under reflux conditions .
Major Products Formed: The major products formed from these reactions include various naphthoquinoline derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
Naphtho[1,2-g]quinoline and its derivatives have significant applications in scientific research. These compounds are used in the synthesis of π-conjugated systems, which are essential in photonics and optoelectronics . Additionally, naphthoquinones, a related class of compounds, have shown potential in treating diseases such as Chagas disease due to their redox properties . In the pharmaceutical industry, these compounds are explored for their anticancer, antibacterial, and antifungal activities .
Wirkmechanismus
The mechanism of action of Naphtho[1,2-g]quinoline involves its redox properties, which enable it to participate in various biological oxidative processes. The compound can undergo one-electron reduction to form semiquinones, which react rapidly with molecular oxygen to generate free radicals. Alternatively, it can undergo two-electron reduction mediated by DT-diphorase to form hydroquinone . These redox processes are crucial for the compound’s biological activities, including its anticancer and antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Naphtho[1,2-g]quinoline include other naphthoquinoline derivatives such as naphtho[2,3-f]quinoline and naphtho[1,2,3-de]quinoline-2,7-diones . These compounds share structural similarities but differ in their specific functional groups and reactivity.
Uniqueness: this compound is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
224-89-5 |
|---|---|
Molekularformel |
C17H11N |
Molekulargewicht |
229.27 g/mol |
IUPAC-Name |
naphtho[1,2-g]quinoline |
InChI |
InChI=1S/C17H11N/c1-2-6-15-12(4-1)7-8-13-11-17-14(10-16(13)15)5-3-9-18-17/h1-11H |
InChI-Schlüssel |
FUCWHVHYYUEKSL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC=NC4=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(2,2,3,3,4,4,4-Heptafluorobutanoyloxy)-2,2-bis(2,2,3,3,4,4,4-heptafluorobutanoyloxymethyl)propyl] 2,2,3,3,4,4,4-heptafluorobutanoate](/img/structure/B14756606.png)

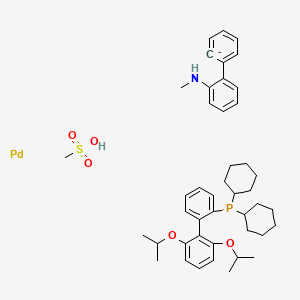
![7H-Tetrazolo[5,1-i]purine](/img/structure/B14756619.png)
![2-Pyrimidinamine, 4-(4-fluoro-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14756627.png)
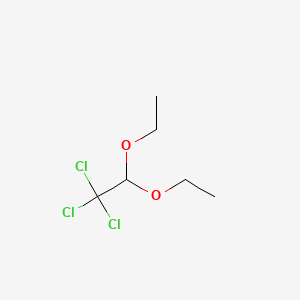
![1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14756637.png)
